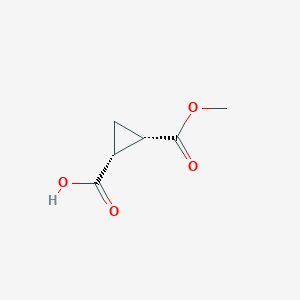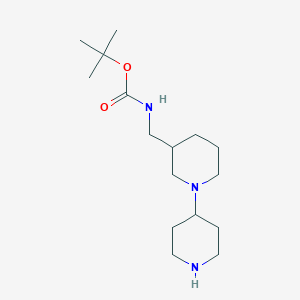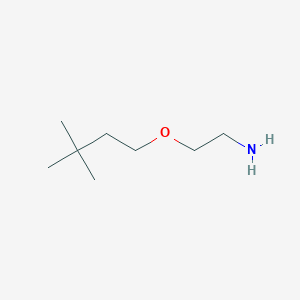![molecular formula C15H21NO B3163113 4-[(2,3-Dihydro-1H-inden-5-yloxy)methyl]piperidine CAS No. 883522-37-0](/img/structure/B3163113.png)
4-[(2,3-Dihydro-1H-inden-5-yloxy)methyl]piperidine
Descripción general
Descripción
“4-[(2,3-Dihydro-1H-inden-5-yloxy)methyl]piperidine” is a chemical compound with the molecular formula C15H21NO and a molecular weight of 231.33 . It is used for research purposes and is not intended for diagnostic or therapeutic use .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a piperidine ring attached to an indene ring via a methylene bridge and an ether linkage . The indene ring is a fused cyclopentadiene and benzene ring, and in this case, it is in its dihydro form, meaning it has two additional hydrogen atoms .Aplicaciones Científicas De Investigación
Chemical Synthesis and Drug Development
Piperidine derivatives, including compounds similar to "4-[(2,3-Dihydro-1H-inden-5-yloxy)methyl]piperidine," play a crucial role in chemical synthesis and drug development. These derivatives are often used as building blocks in the synthesis of pharmacologically active molecules. For example, the development of specific and sensitive high-performance thin-layer chromatography (HPTLC) methods for the determination of linagliptin, a dipeptidyl peptidase-4 inhibitor used in diabetes treatment, highlights the importance of piperidine compounds in analytical chemistry and pharmaceutical manufacturing (Rode & Tajne, 2021).
Pharmacological Applications
Piperidine derivatives are widely recognized for their pharmacological significance. These compounds are found in a variety of therapeutic agents ranging from antipsychotic to antihypertensive medications. Research on piperazine and piperidine compounds has revealed their therapeutic use across multiple domains, including antiviral, anticancer, anti-inflammatory, and cardio-protective agents (Rathi et al., 2016). This broad spectrum of activity underscores the versatility and potential of piperidine derivatives in drug discovery and development.
Neuropharmacology and Cognitive Enhancement
Piperidine derivatives have shown promise in neuropharmacology, particularly in enhancing cognitive functions and treating neurological disorders. The pro-cognitive effects of certain peptides, mediated at least in part by dopamine receptor interaction, suggest that piperidine-based compounds could play a role in modulating neurotransmitter systems and enhancing memory and cognitive functions (Braszko, 2010). This area of research is particularly relevant for the development of treatments for conditions such as Alzheimer's disease and other cognitive impairments.
Antimicrobial and Antituberculosis Activity
The antimicrobial and antituberculosis potential of piperidine and its analogues has been explored in various studies. Compounds containing the piperidine moiety have been identified as potent agents against Mycobacterium tuberculosis, displaying activity against both drug-susceptible and drug-resistant strains. This highlights the potential of piperidine derivatives in addressing the global challenge of tuberculosis and multidrug-resistant bacterial infections (Girase et al., 2020).
Mecanismo De Acción
Propiedades
IUPAC Name |
4-(2,3-dihydro-1H-inden-5-yloxymethyl)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c1-2-13-4-5-15(10-14(13)3-1)17-11-12-6-8-16-9-7-12/h4-5,10,12,16H,1-3,6-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWEZLUFLGOTKSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)OCC3CCNCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N-[4-(Methylsulfonyl)-2-nitrophenyl]-piperidin-4-amine](/img/structure/B3163053.png)

![4-[([1,1'-Biphenyl]-2-yloxy)methyl]piperidine](/img/structure/B3163074.png)
![4-([1,1'-Biphenyl]-2-yloxy)piperidine](/img/structure/B3163081.png)

![N-[2-(2-Chloro-5-fluorophenoxy)ethyl]-N-methylamine](/img/structure/B3163119.png)

![4-[(3,4-Ethylenedioxyphenyl)azo]-morpholine](/img/structure/B3163132.png)
